4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline

Description

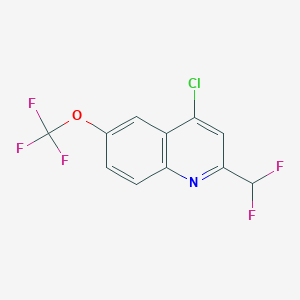

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by a chloro group at position 4, a difluoromethyl group at position 2, and a trifluoromethoxy group at position 6. These substituents influence its electronic, steric, and physicochemical properties, making it a candidate for applications in agrochemicals and pharmaceuticals. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, enhancing metabolic stability, while the difluoromethyl (-CF₂H) group balances lipophilicity and steric effects compared to bulkier trifluoromethyl (-CF₃) substituents .

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFWXVASYZWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of quinolines known for their diverse pharmacological properties, including antimalarial, anticancer, and antibacterial activities. This article reviews the biological activity of this specific compound, synthesizing data from various studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H7ClF5N

- Molecular Weight : 293.63 g/mol

- IUPAC Name : this compound

This compound features a quinoline core with multiple fluorinated substituents, which are known to enhance biological activity and metabolic stability.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of fluorinated quinolines. For instance, compounds similar to this compound have shown significant efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro tests have demonstrated that chlorinated analogs often outperform their fluorinated counterparts in terms of potency. For example, a related study indicated that chlorostyrylquinolines exhibited potent activity against the CQ-resistant Dd2 strain of P. falciparum, with effective concentrations (EC50) in the low nanomolar range .

Table 1: Antimalarial Activity of Related Compounds

| Compound | EC50 (nM) | Resistance Index | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Chlorostyrylquinoline (R1 = Cl) | 37.0 ± 4.3 | <1 | >200 |

| Fluorinated analogue (R1 = F) | 82.6 ± 9.4 | TBD | TBD |

Anticancer Activity

In addition to antimalarial properties, quinoline derivatives have been explored for their anticancer activities. A study on quinoline-derived trifluoromethyl alcohols revealed that these compounds exhibit significant growth inhibition in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of trifluoromethyl groups has been associated with enhanced potency against certain cancer types.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Apoptosis induction |

| Trifluoromethyl alcohol derivative | MCF-7 | <10 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of quinolines is heavily influenced by their structural features. The presence of halogen atoms such as chlorine and fluorine can significantly alter the pharmacokinetic properties and biological efficacy of these compounds. Research indicates that:

- Chlorine at C6 Position : Enhances antiplasmodial activity compared to fluorine or methoxy substitutions.

- Difluoromethyl Group : Contributes to increased lipophilicity and metabolic stability, potentially improving bioavailability .

Case Studies

Several case studies have documented the synthesis and evaluation of related quinoline derivatives:

- UCF501 Study : A structure–activity relationship study identified several potent antiplasmodial compounds with modifications at the C6 position enhancing efficacy against resistant strains .

- Hybrid Compounds : Research on hybrid compounds combining quinolines with other pharmacophores demonstrated improved activity profiles against both malaria and cancer, underscoring the versatility of quinoline derivatives in drug design .

Scientific Research Applications

Antimalarial Activity

Research indicates that quinoline derivatives, including 4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline, exhibit promising antimalarial properties. A detailed structure–activity relationship study demonstrated that modifications in the quinoline structure significantly impact antiplasmodial efficacy against Plasmodium falciparum, the malaria-causing parasite. Compounds with fluorinated substituents showed enhanced activity compared to their non-fluorinated counterparts, indicating the importance of fluorine in optimizing therapeutic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives can inhibit various bacterial strains, including Staphylococcus aureus. The presence of electron-withdrawing groups like trifluoromethoxy enhances the bactericidal activity of these compounds. Research has indicated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship Insights

The structural modifications in quinolines play a critical role in their biological activities. The introduction of difluoromethyl and trifluoromethoxy groups enhances the lipophilicity and electronic properties of the molecule, which are crucial for interacting with biological targets. For example, the presence of a chlorine atom at the C4 position has been shown to improve antiplasmodial potency significantly compared to other substituents .

Case Studies and Research Findings

- Antimalarial Efficacy Study : A study focused on the synthesis and evaluation of various quinoline derivatives found that this compound exhibited superior activity against drug-resistant strains of Plasmodium falciparum. The compound's mechanism involves disruption of the parasite's metabolic pathways, making it a candidate for further development as an antimalarial drug .

- Antimicrobial Research : In a comprehensive evaluation of several quinoline derivatives, including the compound , researchers reported significant antibacterial activity against multiple strains. The study highlighted the correlation between structural features and biological efficacy, reinforcing the potential use of such compounds in developing new antibiotics .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical profiles of quinoline derivatives are highly dependent on substituent positions and types. Key analogs include:

Challenges for the Target Compound :

Physicochemical Properties

- Melting Points : Analogs with -CF₃ (e.g., PI-17585) exhibit higher melting points (~150–185°C) due to stronger intermolecular interactions, whereas -CF₂H may lower melting points slightly .

- Solubility : The trifluoromethoxy group increases polarity but reduces aqueous solubility compared to methoxy (-OCH₃) derivatives .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (e.g., 0–5°C) improve selectivity in halogenation steps .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Solvent Systems : Polar aprotic solvents (DMF, DME) increase solubility of intermediates, improving yields up to 38% in Suzuki reactions .

How does the introduction of fluorine substituents influence the physicochemical and pharmacological properties of this quinoline derivative?

Basic Research Question

Fluorine atoms significantly alter the compound’s behavior:

- Physicochemical Effects :

- Pharmacological Effects :

Methodological Insight : Use computational models (e.g., DFT calculations) to predict fluorine’s inductive effects on electron density .

What strategies are effective in resolving contradictory spectral data during structural elucidation?

Advanced Research Question

Contradictions in NMR, MS, or crystallographic data require orthogonal validation:

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 6-chloro-2-methyl-4-phenylquinoline derivatives .

- 2D NMR Techniques : HSQC and HMBC correlate protons/carbons to confirm substituent positions, especially for fluorine-containing analogs .

- Isotopic Labeling : Deuterium/tritium labeling clarifies metabolic pathways and fragmentation patterns in mass spectrometry .

Case Study : For unexpected NOE correlations in NOESY, compare with DFT-optimized molecular geometries to validate spatial arrangements .

How can researchers design experiments to assess the antimalarial potential of this compound, considering structural analogs?

Advanced Research Question

Experimental Design :

- In Vitro Screening : Use Plasmodium falciparum cultures (e.g., 3D7 strain) with IC₅₀ determination via SYBR Green assays .

- Structure-Activity Relationship (SAR) :

- Resistance Profiling : Test against drug-resistant strains (e.g., Dd2) to evaluate cross-resistance risks .

Data Interpretation : Compare IC₅₀ values with known antimalarials (e.g., chloroquine) and analyze cytotoxicity in mammalian cell lines (e.g., HEK293) .

What advanced techniques are used to analyze fluorination efficiency and regioselectivity in this compound?

Advanced Research Question

- ¹⁹F NMR Spectroscopy : Quantifies fluorination efficiency and detects byproducts (e.g., over-fluorinated analogs) .

- Isotope Effects : Use ¹⁸O-labeled reagents to track oxygen-fluorine exchange in trifluoromethoxy groups .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts regioselectivity in halogenase enzyme interactions .

Case Study : For low yields in difluoromethylation, screen fluorinating agents (e.g., DAST vs. Deoxo-Fluor) to optimize C-F bond formation .

How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Advanced Research Question

Root Causes :

- Solvent Effects : Simulated docking often ignores solvation; use explicit solvent models (e.g., MD simulations) .

- Conformational Flexibility : Account for dynamic changes via metadynamics or enhanced sampling .

- Off-Target Binding : Validate with proteome-wide affinity profiling (e.g., thermal shift assays) .

Mitigation : Combine QSAR models with high-throughput screening to refine predictive algorithms .

What methodologies are employed to study the metabolic stability of this compound in preclinical models?

Advanced Research Question

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (CYP450-mediated) .

- Stable Isotope Tracing : Use ¹³C-labeled quinoline to track metabolic pathways via LC-MS .

- Pharmacokinetic Profiling : Measure plasma half-life in rodent models, correlating with fluorine’s metabolic stability .

Data Integration : Cross-reference metabolite profiles with toxicity databases (e.g., ToxCast) to flag reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.